molecular formula C12H17NO B6590281 3,3-Dimethyl-2-phenylmorpholine CAS No. 1013-66-7

3,3-Dimethyl-2-phenylmorpholine

Cat. No.: B6590281
CAS No.: 1013-66-7
M. Wt: 191.27 g/mol
InChI Key: GAWYXLVYEOEEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-phenylmorpholine is a heterocyclic organic compound that belongs to the morpholine family. It features a morpholine ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position.

Mechanism of Action

Target of Action

3,3-Dimethyl-2-phenylmorpholine is a derivative of phenylmorpholine . Most compounds in this class act as releasers of monoamine neurotransmitters and have stimulant effects . Some also act as agonists at serotonin receptors .

Mode of Action

Based on the known actions of similar compounds, it likely interacts with its targets (monoamine neurotransmitters and serotonin receptors) to produce changes in the central nervous system . This interaction could potentially lead to an increase in the release of these neurotransmitters, resulting in stimulant effects .

Biochemical Pathways

Given its potential role as a monoamine neurotransmitter releaser and serotonin receptor agonist, it may influence pathways related to these neurotransmitters . These pathways play crucial roles in mood regulation, arousal, and other cognitive functions.

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

Based on the known effects of similar compounds, it likely results in increased levels of monoamine neurotransmitters and activation of serotonin receptors . This could potentially lead to changes in mood, arousal, and other cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many drugs. It’s important to note that factors such as temperature, humidity, and individual health status can potentially affect the pharmacokinetics and pharmacodynamics of many drugs .

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-2-phenylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with various enzymes and proteins, including monoamine oxidase and catechol-O-methyltransferase. These interactions lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound also binds to monoamine transporters, promoting the release of these neurotransmitters into the synaptic cleft .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by increasing the availability of neurotransmitters, which in turn affects gene expression and cellular metabolism. In neuronal cells, the compound enhances synaptic transmission and promotes neuroplasticity. Additionally, it has been observed to modulate the activity of various ion channels, further influencing cellular excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their reuptake function and leading to an accumulation of neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter signaling. The compound also inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters. These combined actions enhance neurotransmitter availability and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in neurotransmitter levels, with potential implications for neuroplasticity and cognitive function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, enhancing locomotor activity and cognitive performance. At higher doses, it can induce adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with monoamine oxidase and catechol-O-methyltransferase, influencing neurotransmitter levels. The compound also affects metabolic flux, altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. The compound exhibits a high affinity for neuronal tissues, where it exerts its pharmacological effects. Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in synaptic vesicles and cytoplasmic compartments of neuronal cells. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound influences its efficacy in modulating neurotransmitter release and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylmorpholine typically involves the reaction of 2-phenylmorpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-2-phenylmorpholine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylmorpholine
  • 3,4-Dimethyl-2-phenylmorpholine
  • 2-Phenyl-3-methylmorpholine
  • 2-Phenyl-5-methylmorpholine

Comparison: 3,3-Dimethyl-2-phenylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other phenylmorpholine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3,3-dimethyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)11(14-9-8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWYXLVYEOEEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90906047
Record name 3,3-Dimethyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-66-7
Record name Morpholine, 3,3-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90906047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.